tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate
Description
tert-Butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 2165405-66-1) is a conformationally constrained spirocyclic compound with a bicyclic framework comprising a 4-azaspiro[2.4]heptane core. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the (5S)-stereocenter carries an aminomethyl substituent. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol), and it is typically stored at 2–8°C under inert conditions due to its sensitivity to moisture and temperature . The compound’s spirocyclic architecture confers rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and target binding .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3/t9-/m0/s1 |
InChI Key |
LILIQFUOXJDQRQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC12CC2)CN |
Origin of Product |
United States |
Biological Activity
tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. With a molecular formula of CHNO and a molar mass of approximately 226.32 g/mol, this compound has garnered attention for its potential biological activities due to its functional groups, namely amine and carboxylate, which enhance its reactivity and interaction with biological systems.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of both an aminomethyl group and a carboxylate group creates opportunities for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 2165405-66-1 |
| Purity | ≥ 97% |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, particularly against drug-resistant strains of bacteria such as Mycobacterium tuberculosis . The structural modifications in the azaspiro framework can enhance the selectivity and efficacy against specific pathogens.
- Cytotoxicity and Selectivity : Research indicates that related compounds demonstrate low cytotoxicity towards eukaryotic cells while maintaining high selectivity towards microbial targets . This feature is crucial for developing therapeutic agents that minimize harm to human cells while effectively combating infections.
- Structure-Activity Relationship (SAR) : The SAR studies conducted on analogs of this compound reveal insights into how modifications in the spirocyclic structure influence biological activity. For instance, the introduction of different functional groups can significantly alter the compound's interaction with biological targets, enhancing its therapeutic potential .
Study on Antitubercular Activity
A recent medicinal chemistry campaign focused on synthesizing and evaluating various derivatives of azaspiro compounds, including this compound. The study aimed to optimize these compounds for improved antitubercular activity while reducing metabolic degradation . The results indicated that specific structural modifications led to enhanced efficacy against both drug-susceptible and drug-resistant strains.
Cytotoxicity Evaluation
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various eukaryotic cell lines. The findings demonstrated that this compound exhibited minimal cytotoxic effects, supporting its potential as a safe therapeutic candidate .
Comparison with Similar Compounds
tert-Butyl 4-Azaspiro[2.4]heptane-4-carboxylate Derivatives
Key Observations :
- The carboxylic acid variant (CAS 1935385-39-9) is a key intermediate for synthesizing amides or esters, whereas the Boc-protected aminomethyl derivative is more suited for amine-deprotection strategies .
Larger Spirocyclic Systems
Key Observations :
Key Observations :
- Carboxylation of spirocyclic amines using sec-BuLi/TMEDA shows higher yields for larger rings (e.g., 77% for [3.4]octane vs. 69% for [2.4]heptane) .
- The aminomethyl derivative’s synthesis likely involves additional steps (e.g., oxidation/reduction), which may reduce overall efficiency compared to carboxylation .
Key Observations :
- The aminomethyl derivative’s safety profile is less characterized compared to carboxylic acid or hydroxymethyl analogues, necessitating cautious handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
